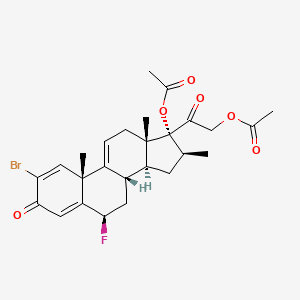

2-Bromo-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 17,21-di(acetate)

Description

2-Bromo-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 17,21-di(acetate) is a synthetic corticosteroid derivative characterized by a halogenated pregnane backbone. Key structural features include:

- 6beta-Fluoro group: Increases metabolic stability and glucocorticoid activity.

- 16beta-Methyl group: Reduces mineralocorticoid effects.

- 17,21-Di(acetate) esters: Improve lipophilicity and prolong half-life.

This compound is hypothesized to exhibit potent anti-inflammatory and immunosuppressive properties, similar to betamethasone derivatives but with modifications targeting enhanced specificity or reduced side effects .

Properties

CAS No. |

57781-54-1 |

|---|---|

Molecular Formula |

C26H30BrFO6 |

Molecular Weight |

537.4 g/mol |

IUPAC Name |

[2-[(6R,8S,10R,13S,14S,16S,17R)-17-acetyloxy-2-bromo-6-fluoro-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C26H30BrFO6/c1-13-8-18-16-9-21(28)19-10-22(31)20(27)11-24(19,4)17(16)6-7-25(18,5)26(13,34-15(3)30)23(32)12-33-14(2)29/h6,10-11,13,16,18,21H,7-9,12H2,1-5H3/t13-,16+,18-,21+,24+,25-,26-/m0/s1 |

InChI Key |

YUEHHSDUXVVLBM-LOGJLEGBSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C(=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C)C)C)Br)F |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C(=CC4(C3=CCC2(C1(C(=O)COC(=O)C)OC(=O)C)C)C)Br)F |

Origin of Product |

United States |

Biological Activity

2-Bromo-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 17,21-di(acetate) is a synthetic steroid compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C26H30BrCl2FO6

- Molecular Weight : 608.32 g/mol

- CAS Number : 57781-61-0

- IUPAC Name : [2-[(6R,8S,9R,10S,11S,13S,14S,16S)-17-acetyloxy-2-bromo-9,11-dichloro-6-fluoro-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Biological Activity

The biological activity of this compound is primarily linked to its interaction with steroid receptors and its potential as an anti-inflammatory and anti-cancer agent. Below are the key areas of biological activity:

1. Anti-inflammatory Properties

Research indicates that the compound exhibits significant anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases.

2. Anticancer Activity

Studies have shown that 2-Bromo-6beta-fluoro derivatives can induce apoptosis in various cancer cell lines. For instance:

- In a study involving breast cancer cells (MCF-7), the compound demonstrated a dose-dependent reduction in cell viability.

- Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death.

3. Hormonal Activity

This compound acts as a selective modulator of steroid hormone receptors. It has been observed to bind with high affinity to glucocorticoid receptors (GR), influencing gene expression related to metabolism and immune response.

Research Findings

A summary of key research findings is presented in the table below:

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, macrophages treated with varying concentrations of the compound showed a significant decrease in inflammatory markers compared to untreated controls. This supports its potential use in chronic inflammatory conditions.

Case Study 2: Cancer Cell Apoptosis

A series of experiments conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a marked increase in apoptotic cells as measured by flow cytometry. The results suggest that this compound may serve as a therapeutic agent against certain malignancies.

Scientific Research Applications

Medicinal Chemistry

Hormonal Activity

This compound exhibits potent glucocorticoid activity, making it valuable in the development of anti-inflammatory and immunosuppressive therapies. Its structural modifications enhance binding affinity to glucocorticoid receptors, which is critical for therapeutic efficacy in conditions such as asthma and rheumatoid arthritis .

Antitumor Properties

Research indicates that the compound may possess antitumor properties. Studies have shown that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and modulating cell cycle progression. This suggests potential applications in cancer therapy, particularly in hormone-responsive tumors .

Pharmacology

Drug Formulation Development

Due to its favorable pharmacokinetic profile, including good solubility and stability, this compound is being explored for formulation into drug delivery systems. Its derivatives are being studied for their ability to enhance bioavailability and target specific tissues more effectively .

Analgesic Effects

Preliminary studies suggest that this compound may also exhibit analgesic properties. Its mechanism of action appears to involve modulation of pain pathways through interaction with specific receptors in the central nervous system .

Biochemistry

Biochemical Pathway Research

The compound serves as a useful tool in biochemical research for studying steroid hormone signaling pathways. It can be utilized to elucidate the mechanisms of action of glucocorticoids and their effects on gene expression and cellular function .

Enzyme Inhibition Studies

Inhibitory effects on certain enzymes involved in steroid metabolism have been documented. This property allows researchers to investigate the metabolic pathways of steroids and develop inhibitors that could lead to new therapeutic strategies for metabolic disorders .

Case Studies

Comparison with Similar Compounds

Substituent and Stereochemical Variations

The table below compares the target compound with analogs differing in halogenation, esterification, and stereochemistry:

Preparation Methods

Preparation Methods of 2-Bromo-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 17,21-di(acetate)

Starting Materials

The synthesis often starts from corticosteroid precursors such as:

- 9(11)-dehydrocorticosteroids or 1,4-diene-3,20-dione steroids with appropriate methylation at C16.

- 17,21-dihydroxy steroids with or without prior acetylation.

- Halogenated intermediates such as 9-fluoro or 9-chloro corticosteroids.

Key Reaction Steps

Hydrogenation and Reduction

- Catalytic hydrogenation using palladium on carbon (Pd/C) is applied to reduce double bonds selectively, especially converting 1,4-diene systems to 5alpha- or 5beta-steroids.

- The reaction is monitored until hydrogen uptake is complete, ensuring full conversion.

Acetylation

- The 17- and 21-hydroxy groups are acetylated using acetic anhydride or acetyl chloride in the presence of base or acid catalysts.

- This step protects the hydroxy groups and enhances compound stability.

Chromatographic Purification

- After each key step, the reaction mixtures are purified by column chromatography using silica gel.

- Solvent systems such as acetone-methylene chloride mixtures (ratios ranging from 5/95 to 20/80) are employed to achieve effective separation.

- Final products are crystallized from acetone-hexane or similar solvent systems to obtain pure compounds with defined melting points.

Representative Synthetic Procedure (Adapted from Patent US4427591A)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Starting corticosteroid (e.g., 9-fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione 21-acetate) | Dissolved in acetone, hydrogenated with Pd/C catalyst |

| 2 | Hydrogenation | Reaction under H2 atmosphere until uptake complete |

| 3 | Filtration and concentration | Removal of catalyst and solvent under reduced pressure |

| 4 | Column chromatography | Silica gel with acetone-methylene chloride eluent |

| 5 | Bromination and fluorination | Introduction of 2-bromo and 6beta-fluoro substituents via electrophilic halogenation |

| 6 | Acetylation | Acetic anhydride treatment to form 17,21-di(acetate) esters |

| 7 | Final purification | Crystallization from acetone-hexane |

Analytical Data Supporting Preparation

| Parameter | Data |

|---|---|

| Melting Point | Approximately 153.2°–154°C (decomposition) |

| Optical Rotation | [α]D +4° to +58° depending on intermediate |

| IR Spectra | Characteristic peaks at 3480, 3420, 1730, 1695 cm⁻¹ indicating hydroxy and carbonyl groups |

| Chromatographic Purity | >99% by silica gel chromatography |

Research Discoveries and Optimization

Catalytic Hydrogenation Optimization

- Use of 5% Pd/C catalyst at room temperature in acetone or ethyl acetate solvent systems yields high conversion rates.

- Addition of p-toluenesulfonic acid (pTSA) can enhance reaction rates and selectivity.

Halogenation Specificity

- Controlled temperature and stoichiometry are critical to avoid over-halogenation or undesired side reactions.

- Stepwise halogenation allows selective introduction of bromine at C2 and fluorine at C6beta.

Acetylation Efficiency

- Mild acetylation conditions prevent hydrolysis or rearrangement of sensitive steroidal structures.

- Use of pyridine or triethylamine as base catalysts improves yields.

Purification Techniques

- Gradient elution in column chromatography improves separation of closely related steroidal intermediates.

- Crystallization conditions are optimized to enhance purity and yield of the final diacetate product.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Hydrogenation | Pd/C, H2, acetone or ethyl acetate | Reduction of double bonds in steroid nucleus |

| 2 | Bromination | Brominating agent (e.g., N-bromosuccinimide) | Introduction of bromine at C2 position |

| 3 | Fluorination | Electrophilic fluorinating agent or epoxide intermediate | Introduction of fluorine at 6beta position |

| 4 | Acetylation | Acetic anhydride, pyridine or base catalyst | Formation of 17,21-di(acetate) esters |

| 5 | Purification | Silica gel chromatography, crystallization | Isolation of pure final compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.